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Compound Focus: Ortataxel

CAS No.: 186348-23-2

Cat. No.: S548182

Get Quote

Solid Form Form A (Amorphous) Form B (Crystalline)

Initial Material Ortataxel (e.g., acetone solvate) [1] Ortataxel (e.g., acetone solvate or Form

A) [1]

Primary Solvent Acetone, DMSO, or mixtures thereof

[1]

Ethanol (preferred), methanol, or

isopropanol [1]

Solvent Volume 8 mL/g Ortataxel [1] 8-12 mL/g Ortataxel [1]

Anti-Solvent Water (with citric acid) [1] Water [1]

Anti-Solvent
Volume

40 mL/g Ortataxel [1] Added until precipitation occurs [1]

Additive Citric acid (0.001-0.003% w/v in

water) [1]

Citric acid (0.01-0.03% w/v in ethanol)

[1]

Process
Temperature

20-30°C (room temperature) [1] 0-60°C (preferably 40°C) [1]

Stirring Time Fast addition, no specific stirring

time noted

4 to 8 hours [1]

Key Characteristics XRPD: No discernable peaks [1] Melting Point: 159°C [1]
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Detailed Experimental Protocols

Protocol for Form A (Amorphous Ortataxel)

Principle: This form is produced by dissolving Ortataxel in a water-miscible solvent and inducing rapid

precipitation with an aqueous acidified anti-solvent [1]. The organic acid is critical to prevent the

epimerization of the molecule at the C-7 position, ensuring chemical stability [1].

Materials:

Active Pharmaceutical Ingredient (API): Ortataxel, typically starting from the acetone solvate.
Solvent: Acetone (HPLC grade), 8 mL per gram of Ortataxel [1].

Anti-Solvent: Deionized water, 40 mL per gram of Ortataxel [1].
Stabilizer: Citric acid (ACS grade) [1].

Equipment: Round-bottom flask, magnetic stirrer with hotplate, thermometer, dropping funnel,
vacuum filtration setup, and an oven for drying.

Procedure:

Solution A: Dissolve citric acid in deionized water to achieve a concentration of 0.001-0.003% w/v
[1].

Solution B: Charge acetone (8 mL/g of Ortataxel) into a round-bottom flask. Add the Ortataxel
starting material and stir at room temperature (20-30°C) until complete dissolution is achieved [1].

Precipitation: Using a dropping funnel, rapidly add Solution A (acidified water) to Solution B
(Ortataxel in acetone) under constant stirring.

Isolation: Once the addition is complete, continue stirring for a short period. Isolate the resulting solid
by vacuum filtration.

Drying: Dry the wet cake under vacuum at 40-50°C until a constant weight is achieved to remove
residual solvents.

Confirmation: Characterize the final product by XRPD to confirm the amorphous nature (a pattern
with no discernable peaks) [1].

Workflow Diagram:
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Start: Ortataxel Acetone Solvate

Prepare Drug Solution:
Dissolve in Acetone (8 mL/g)

Prepare Acidified Anti-Solvent:
Water with 0.001-0.003% w/v Citric Acid

Rapid Precipitation:
Add anti-solvent to drug solution

at 20-30°C

Isolate Solid

Dry under Vacuum
at 40-50°C

End: Amorphous Form A

Click to download full resolution via product page

Protocol for Form B (Crystalline Ortataxel)

Principle: Form B is a crystalline polymorph obtained by dissolving Ortataxel in a protic organic solvent

containing an acid additive and gradually inducing crystallization with water. The process involves a

maturation period to ensure complete conversion to the stable crystalline form [1].

Materials:

API: Ortataxel (acetone solvate or Form A).

Solvent: Ethanol (absolute, HPLC grade), 8-12 mL per gram of Ortataxel [1].
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Anti-Solvent: Deionized water.

Stabilizer: Citric acid (ACS grade) [1].
Equipment: Round-bottom flask, condenser, magnetic stirrer with hotplate, thermometer, vacuum

filtration setup, and an oven for drying.

Procedure:

Solution A: Dissolve citric acid in ethanol to achieve a concentration of 0.01-0.03% w/v [1].

Dissolution: Charge Solution A (acidified ethanol) into a round-bottom flask equipped with a
condenser. Add the Ortataxel starting material and heat to 40°C with stirring until complete

dissolution [1].
Crystallization: Gradually add deionized water to the warm solution until the first signs of persistent

cloudiness or precipitation are observed.
Maturation: Maintain the mixture at 40°C with stirring for 4 to 8 hours to allow for complete

crystallization [1].
Isolation and Drying: Cool the suspension to room temperature. Isolate the crystals by vacuum

filtration and wash the cake with a small volume of a 1:1 ethanol/water mixture. Dry the crystals under
vacuum at 40-50°C to constant weight.

Confirmation: Characterize the final product by XRPD and DSC (melting point ~159°C) to confirm
the identity of Form B [1].

Workflow Diagram:
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Start: Ortataxel
(Acetone Solvate or Form A)

Prepare Acidified Solvent:
Ethanol with 0.01-0.03% w/v Citric Acid

(8-12 mL/g)

Dissolve API at 40°C

Induce Crystallization:
Add water until precipitation

Maturation:
Stir at 40°C for 4-8 hours

Isolate Crystals

Dry under Vacuum
at 40-50°C

End: Crystalline Form B
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Critical Notes for Researchers

Role of Organic Acid: The addition of citric acid (or acetic/ascorbic acid) is not optional; it is
essential for preventing the formation of the 7-epimer of Ortataxel, thereby ensuring the chemical

integrity of the product during processing [1].
Stability: According to the patent, both Form A and Form B demonstrate excellent chemical and

physical stability for at least 36 months under appropriate storage conditions [1].
Oral Taxane Development: Ortataxel is significant as it represents the first oral taxane developed to

overcome multidrug resistance in cancer cells, showing activity against both drug-sensitive and
resistant models [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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